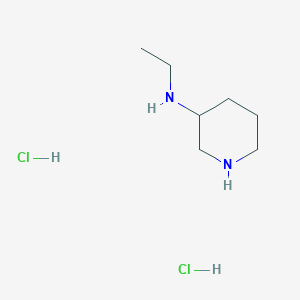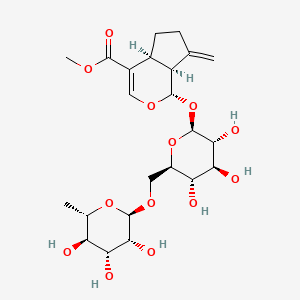
Jioglutoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jioglutoside B is a natural compound isolated from the plant Rehmannia glutinosa, commonly known as Chinese foxglove. It is a white crystalline powder that is soluble in methanol, ethanol, and dimethyl sulfoxide. The molecular formula of this compound is C23H34O13, and it has a molecular weight of 518.51 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Jioglutoside B can be synthesized through various chemical reactions involving its precursor compounds. The synthetic routes typically involve glycosylation reactions where sugar moieties are attached to the core structure of the compound. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Rehmannia glutinosa. The extraction process includes steps such as drying, grinding, and solvent extraction using organic solvents like methanol or ethanol. The extracted compound is then purified through techniques like chromatography to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Jioglutoside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
Jioglutoside B has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of glycosides.
Biology: Investigated for its role in plant metabolism and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Jioglutoside B exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors in the body, leading to the modulation of biochemical pathways. For example, it has been shown to inhibit certain inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparación Con Compuestos Similares
Jioglutoside B is part of a class of compounds known as iridoid glycosides. Similar compounds include:
Catalpol: Another iridoid glycoside found in Rehmannia glutinosa with similar anti-inflammatory and neuroprotective properties.
Aucubin: Found in various plants, known for its hepatoprotective and anti-inflammatory effects.
Loganin: Present in plants like Cornus officinalis, with antioxidant and neuroprotective properties.
This compound is unique due to its specific glycosylation pattern and the presence of certain functional groups that confer distinct biological activities .
Propiedades
Fórmula molecular |
C23H34O13 |
|---|---|
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
methyl (1S,4aS,7aS)-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C23H34O13/c1-8-4-5-10-11(20(30)31-3)6-32-21(13(8)10)36-23-19(29)17(27)15(25)12(35-23)7-33-22-18(28)16(26)14(24)9(2)34-22/h6,9-10,12-19,21-29H,1,4-5,7H2,2-3H3/t9-,10+,12+,13+,14-,15+,16+,17-,18+,19+,21-,22+,23-/m0/s1 |
Clave InChI |
LOPVRRKXBOZTKE-AYDBLEMKSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4[C@H](CCC4=C)C(=CO3)C(=O)OC)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C4C(CCC4=C)C(=CO3)C(=O)OC)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


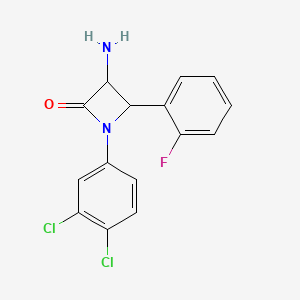
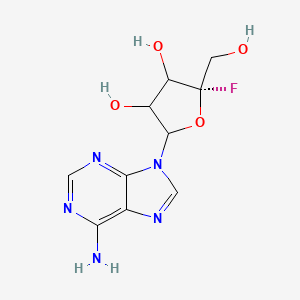
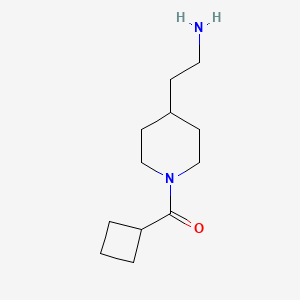
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
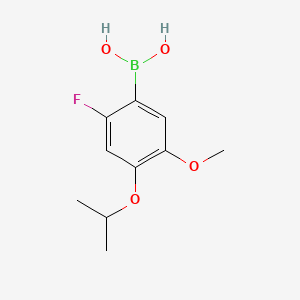
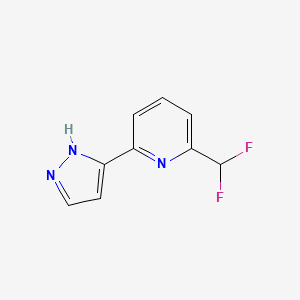
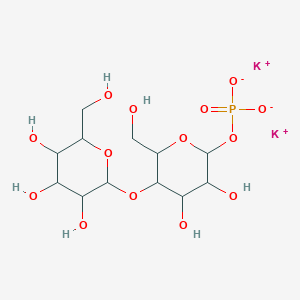
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
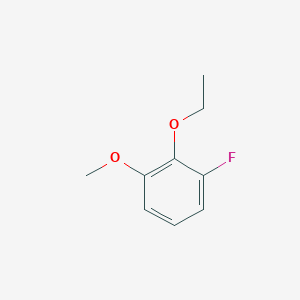
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
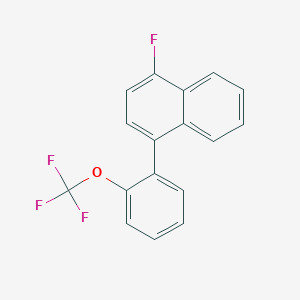
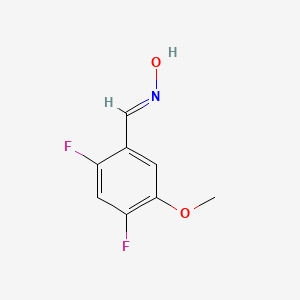
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
